Product packaging for Acetamide, N-(3-fluorofluoren-2-YL)-(Cat. No.:CAS No. 2823-93-0)

Acetamide, N-(3-fluorofluoren-2-YL)-

Cat. No.: B13426033
CAS No.: 2823-93-0
M. Wt: 241.26 g/mol
InChI Key: ONGHVYKSQWNJRA-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Fluorene (B118485) Derivatives in Chemical Sciences

The parent compound, fluorene, was first isolated from coal tar in the late 19th century. Initially, research into fluorene and its derivatives was driven by the dye industry and the exploration of new aromatic structures. Over time, the unique chemical reactivity of the fluorene scaffold, particularly at its C9 position, opened avenues for the synthesis of a wide array of novel compounds. ontosight.ai In the mid-20th century, the focus of fluorene chemistry expanded significantly into the realm of biological and medicinal chemistry. This shift was largely catalyzed by the discovery of the potent carcinogenic properties of certain fluorene derivatives, most notably 2-acetylaminofluorene (B57845) (AAF). scispace.comepa.gov This discovery spurred extensive research into the synthesis and biological activity of a multitude of fluorene derivatives, including halogenated variants, as scientists sought to understand the structure-activity relationships that governed their biological effects. scispace.com

Significance of Fluorine Substitution in Aromatic Chemical Scaffolds

The introduction of fluorine into aromatic molecules can dramatically alter their physical, chemical, and biological properties. nih.gov Fluorine is the most electronegative element, and its substitution for hydrogen in an aromatic ring can lead to significant changes in electron distribution, which in turn affects the molecule's reactivity, stability, and intermolecular interactions. nih.gov The carbon-fluorine bond is exceptionally strong, which can enhance the metabolic stability of a compound by blocking sites susceptible to oxidative metabolism. nih.gov

Furthermore, the substitution of fluorine can influence a molecule's lipophilicity and its ability to bind to biological targets such as enzymes and receptors. nih.gov These modifications are of paramount importance in drug design and medicinal chemistry, where the goal is to enhance the therapeutic properties of a molecule while minimizing adverse effects. The unique properties conferred by fluorine have made it a valuable tool for medicinal chemists in the development of new therapeutic agents.

Academic Research Landscape of N-(3-Fluorofluoren-2-YL)acetamide

The primary academic interest in Acetamide (B32628), N-(3-fluorofluoren-2-YL)-, also known as 3-fluoro-2-acetylaminofluorene, stems from its role in early cancer research. In a seminal 1962 study published in Cancer Research by Elizabeth C. Miller, T. Lloyd Fletcher, Alfredo Margreth, and James A. Miller, the carcinogenic activities of various monofluoro derivatives of 2-acetylaminofluorene (AAF) were investigated. scispace.com This research was built upon the established carcinogenic profile of AAF, a compound known to induce tumors in various tissues in laboratory animals. scispace.comepa.gov

The study by Miller and her colleagues systematically introduced a single fluorine atom at different positions on the fluorene ring of AAF to probe the importance of these positions for its carcinogenic activity. scispace.com Their findings revealed that the 3-fluoro derivative, along with other monofluoro analogs, exhibited a carcinogenic potency that was comparable to that of the parent compound, AAF. scispace.com Specifically, N-(3-fluorofluoren-2-YL)acetamide was found to induce tumors in tissues where AAF is also active. scispace.com This key finding suggested that the aromatic positions of the fluorene ring were not the primary sites of covalent bond formation essential for the initiation of cancer by this class of compounds. scispace.com

The research on N-(3-fluorofluoren-2-YL)acetamide and its isomers was instrumental in shaping the understanding of chemical carcinogenesis. It provided evidence that the metabolic activation of the acetylamino group, rather than direct interaction at the aromatic ring, was the critical step in the carcinogenic mechanism of AAF and its derivatives. scispace.com This work contributed to the broader theory of chemical carcinogenesis, which posits that many chemical carcinogens require metabolic activation to exert their effects.

Foundational Principles and Research Objectives

The foundational principle behind the research on N-(3-fluorofluoren-2-YL)acetamide was the use of fluorine as a "blocking" group to investigate the mechanism of chemical carcinogenesis. The primary research objective of the 1962 study by Miller et al. was to determine whether any of the aromatic positions on the 2-acetylaminofluorene molecule were essential for its carcinogenic activity. scispace.com By systematically replacing hydrogen with fluorine at various positions on the fluorene nucleus, the researchers aimed to block potential sites of metabolic attack or interaction with cellular macromolecules.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H12FNO B13426033 Acetamide, N-(3-fluorofluoren-2-YL)- CAS No. 2823-93-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2823-93-0

Molecular Formula

C15H12FNO

Molecular Weight

241.26 g/mol

IUPAC Name

N-(3-fluoro-9H-fluoren-2-yl)acetamide

InChI

InChI=1S/C15H12FNO/c1-9(18)17-15-7-11-6-10-4-2-3-5-12(10)13(11)8-14(15)16/h2-5,7-8H,6H2,1H3,(H,17,18)

InChI Key

ONGHVYKSQWNJRA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=C2C(=C1)CC3=CC=CC=C32)F

Origin of Product

United States

Molecular Structure, Conformation, and Spectroscopic Analysis

Theoretical Investigations of Molecular Geometry and Electronic Structure

Computational chemistry provides powerful tools to model and predict the properties of molecules, offering insights that complement experimental data.

The acetamide (B32628) side chain in N-fluorenylacetamide derivatives can rotate around the C-N bond, leading to different conformational isomers. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. Theoretical studies on related systems have often focused on the molecule's conformation when interacting with biological macromolecules, such as DNA. However, for the isolated molecule, it is expected that the trans conformation of the amide group is significantly more stable than the cis conformation due to steric hindrance. The rotational barrier around the bond connecting the nitrogen to the fluorene (B118485) ring would also be a key feature of the molecule's energy landscape.

Structural Characterization via X-ray Crystallography

X-ray crystallography provides definitive experimental evidence of the molecular structure in the solid state.

Below is a table summarizing the crystallographic data for N-2-fluorenylacetamide.

Parameter Value
Formula C15H13NO
Crystal System Monoclinic
Space Group C 1 c 1
a (Å) 16.77
b (Å) 4.830
c (Å) 15.85
α (°) 90
β (°) 115.4
γ (°) 90
Volume (ų) 1158.4
Z 4

Data sourced from the Crystallography Open Database (COD).

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques provide valuable information about the chemical environment of atoms and the types of bonds present in a molecule.

While detailed NMR and IR spectra for Acetamide, N-(3-fluorofluoren-2-YL)- are not available, data for the parent compound, N-2-fluorenylacetamide, can be found in spectral databases. The NIST WebBook provides the mass spectrum of N-2-fluorenylacetamide, which shows a molecular ion peak corresponding to its molecular weight. nist.govnist.gov

For ¹H and ¹³C NMR spectroscopy of N-2-fluorenylacetamide, the aromatic protons and carbons of the fluorene ring would exhibit characteristic chemical shifts. The protons of the acetamide group, specifically the N-H proton and the methyl protons, would also have distinct signals. The introduction of a fluorine atom in the 3-position of the fluorene ring would be expected to cause splitting of the signals of nearby protons and carbons due to spin-spin coupling, providing a clear spectroscopic marker for the substitution.

In Infrared (IR) spectroscopy, characteristic absorption bands for the N-H stretching, C=O stretching of the amide group, and various C-H and C=C stretching and bending vibrations of the aromatic fluorene ring would be observed. The presence of a C-F bond in the fluorinated analog would introduce a characteristic stretching vibration in the fingerprint region of the IR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy Principles

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. It is based on the principle that atomic nuclei with a non-zero spin, when placed in a strong magnetic field, can absorb and re-emit electromagnetic radiation at a specific frequency. This resonance frequency is highly sensitive to the local electronic environment of the nucleus, providing valuable insights into the connectivity and spatial arrangement of atoms.

For "Acetamide, N-(3-fluorofluoren-2-YL)-", several types of NMR spectroscopy would be particularly informative:

¹H NMR (Proton NMR): This technique provides information about the hydrogen atoms in the molecule. The chemical shift (δ) of each proton is influenced by the electron density of its surroundings. The introduction of a fluorine atom at the 3-position of the fluorene ring is expected to cause a downfield shift for nearby aromatic protons due to its electron-withdrawing inductive effect. The coupling between adjacent protons (J-coupling) would also provide information about their connectivity.

¹³C NMR (Carbon NMR): This technique probes the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the fluorene ring will be affected by the fluorine substituent. The carbon atom directly bonded to the fluorine (C-3) will exhibit a large upfield shift due to the direct C-F coupling, a characteristic feature in ¹³C NMR of fluorinated compounds. Other carbons in the vicinity will also experience shifts in their resonance frequencies.

¹⁹F NMR (Fluorine NMR): As fluorine-19 is a spin-1/2 nucleus with 100% natural abundance, ¹⁹F NMR is a highly sensitive technique for studying fluorinated organic compounds. A single peak would be expected for "Acetamide, N-(3-fluorofluoren-2-YL)-", and its chemical shift would be characteristic of a fluorine atom attached to an aromatic ring.

Predicted NMR Data:

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (Hz)
NH~8.0-9.0Singlet (broad)-
CH₃~2.2Singlet-
H-1~7.8Doublet~8.0
H-4~7.6Doublet~2.0 (due to F)
H-5~7.4Triplet~7.5
H-6~7.3Triplet~7.5
H-7~7.6Doublet~7.5
H-8~7.9Doublet~7.5
CH₂ (fluorene)~3.9Singlet-

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (ppm)
C=O~169
CH₃~24
C-1~120
C-2~138
C-3~158 (d, ¹JCF ≈ 245 Hz)
C-4~110 (d, ²JCF ≈ 22 Hz)
C-4a~141
C-4b~135
C-5~127
C-6~128
C-7~127
C-8~120
C-8a~143
C-9~37
C-9a~142

Vibrational (IR, Raman) and Electronic (UV-Vis) Spectroscopy Applications

Vibrational and electronic spectroscopy provide complementary information to NMR for the complete characterization of "Acetamide, N-(3-fluorofluoren-2-YL)-".

Infrared (IR) and Raman Spectroscopy:

These techniques probe the vibrational modes of a molecule. The absorption of infrared radiation or the inelastic scattering of monochromatic light (Raman) corresponds to transitions between vibrational energy levels. Specific functional groups have characteristic vibrational frequencies, making IR and Raman spectroscopy excellent tools for identifying the presence of these groups.

For "Acetamide, N-(3-fluorofluoren-2-YL)-", key vibrational bands would include:

N-H stretch: A sharp band around 3300 cm⁻¹ is expected for the amide N-H bond.

C=O stretch (Amide I band): A strong absorption band is anticipated in the region of 1660-1690 cm⁻¹, characteristic of the carbonyl group in a secondary amide.

N-H bend (Amide II band): This band, resulting from a coupling of the N-H bending and C-N stretching vibrations, is expected around 1530-1550 cm⁻¹.

C-F stretch: A strong band in the region of 1100-1250 cm⁻¹ would be indicative of the carbon-fluorine bond.

Aromatic C-H and C=C stretches: These will appear in their characteristic regions of the spectrum.

Interactive Data Table: Predicted IR Absorption Bands

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)Intensity
N-HStretch~3300Medium-Strong
Aromatic C-HStretch~3050Medium
Aliphatic C-H (CH₃)Stretch~2950Medium
C=O (Amide I)Stretch~1680Strong
N-H (Amide II)Bend~1540Medium-Strong
Aromatic C=CStretch~1600, 1480Medium
C-FStretch~1200Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy:

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. The fluorene ring system is a strong chromophore, and its UV-Vis spectrum is expected to show characteristic absorption bands.

The parent N-2-fluorenylacetamide exhibits absorption maxima around 280-300 nm. The introduction of a fluorine atom is not expected to dramatically shift the absorption maxima, as fluorine is a weak auxochrome. However, subtle shifts and changes in the intensity of the absorption bands may be observed. These transitions are typically π → π* transitions within the aromatic fluorene system.

Interactive Data Table: Predicted UV-Vis Absorption Maxima

TransitionPredicted λmax (nm)Solvent
π → π*~285-305Ethanol (B145695)/Methanol

Structure Activity Relationship Sar Studies and Molecular Design

Elucidation of Structural Features Governing Biological Activity

The fluorene (B118485) ring system is a common scaffold in medicinal chemistry, and the positioning of substituents on this backbone has a profound impact on biological activity. Studies on related isomeric fluorenylhydroxamic acids have demonstrated that the point of attachment of the functional group significantly alters the compound's carcinogenic activity. nih.gov For instance, a comparison of carcinogenicity showed a distinct order of activity: N-hydroxy-2-fluorenylacetamide was more potent than N-hydroxy-3-fluorenylacetamide, which in turn was more active than N-hydroxy-4-fluorenylacetamide. nih.gov

This principle highlights the importance of the substitution pattern on the fluorene core. For Acetamide (B32628), N-(3-fluorofluoren-2-YL)-, the specific placement of the acetamide group at the 2-position and the fluorine atom at the 3-position defines a unique topological and electronic profile that governs its interaction with specific biological receptors or enzymes. Any alteration to this substitution pattern would be expected to produce a different activity profile.

Table 1: Impact of Substituent Position on the Biological Activity of Isomeric Fluorenylhydroxamic Acids

CompoundRelative Carcinogenic Activity
N-hydroxy-2-fluorenylacetamideHigh
N-hydroxy-3-fluorenylacetamideMedium
N-hydroxy-4-fluorenylacetamideLow

Data sourced from studies on isomeric fluorenylhydroxamic acids, illustrating the principle of positional isomerism on biological activity. nih.gov

The N-acetamide group is a key pharmacophoric feature that plays a significant role in the efficacy of many biologically active compounds. This moiety is capable of participating in crucial intermolecular interactions, particularly hydrogen bonding. The amide proton (N-H) can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) serves as a hydrogen bond acceptor. semanticscholar.orgmdpi.com

These interactions are fundamental for the high-affinity binding of a ligand to the active site of a protein or enzyme. In the context of Acetamide, N-(3-fluorofluoren-2-YL)-, the acetamide group is likely instrumental in anchoring the molecule within a specific binding pocket, thereby stabilizing the ligand-receptor complex and eliciting a biological response. The orientation and conformational flexibility of the acetamide group relative to the rigid fluorene scaffold are critical factors influencing binding affinity.

Quantitative Structure-Activity Relationship (QSAR) Modeling Paradigms

QSAR represents a computational approach to formalize the correlation between the chemical structure of a compound and its biological activity. orientjchem.org By developing mathematical models, QSAR can predict the activity of novel compounds, thereby streamlining the drug discovery process and reducing the reliance on extensive experimental screening. youtube.com

To build a QSAR model, the chemical structure of a molecule must be translated into a set of numerical values known as molecular descriptors. nih.gov These descriptors quantify various physicochemical properties of the molecule. For a compound like Acetamide, N-(3-fluorofluoren-2-YL)-, a wide array of descriptors would be calculated to capture its structural nuances. orientjchem.orgnih.govmdpi.com

Table 2: Categories of Molecular Descriptors in QSAR

Descriptor CategoryDescriptionExamples
Electronic Describe the electron distribution and orbital energies.Atomic net charges, Dipole moment, HOMO/LUMO energies. orientjchem.org
Topological Quantify molecular shape, size, and branching based on the 2D graph representation.Balaban J index, Wiener index, Kier & Hall connectivity indices. mdpi.com
Spatial (3D) Relate to the 3D arrangement of atoms in space.Molecular volume, Surface area, Principal moments of inertia.
Physicochemical Represent key properties related to pharmacokinetics.LogP (lipophilicity), Molar refractivity, Polar surface area (PSA). mdpi.com

These descriptors serve as the independent variables in a QSAR equation, used to predict the dependent variable, which is the biological activity (e.g., IC₅₀, Kᵢ). orientjchem.org

Modern QSAR modeling heavily relies on machine learning (ML) algorithms to handle the complexity and non-linearity inherent in structure-activity relationships. mdpi.com These advanced computational techniques can build highly predictive models from large datasets of chemical structures and their associated biological activities. researchgate.net

Several ML algorithms are commonly employed in SAR and QSAR studies:

Random Forest (RF): An ensemble method that builds multiple decision trees and merges their outputs to improve predictive accuracy and control over-fitting. nih.gov

Support Vector Machines (SVM/SVR): A powerful algorithm that finds an optimal hyperplane to separate data points or predict continuous values, effective for handling complex, non-linear data. nih.gov

Artificial Neural Networks (ANN): Computational models inspired by the structure of the human brain, capable of learning intricate patterns and relationships within the data. nih.gov

Gradient Boosting Machines (e.g., XGBoost): An ensemble technique that builds models sequentially, with each new model correcting the errors of the previous one, often resulting in high accuracy. nih.gov

These ML-driven QSAR models are instrumental in virtual screening campaigns to identify promising hit compounds from large chemical libraries and in lead optimization to guide the synthesis of more potent analogues of Acetamide, N-(3-fluorofluoren-2-YL)-. mdpi.com

Role of Fluorine in Modulating Structure-Activity Relationships

The inclusion of a fluorine atom in a drug candidate is a common strategy in medicinal chemistry to enhance its pharmacological profile. The fluorine atom at the 3-position of Acetamide, N-(3-fluorofluoren-2-YL)- is expected to significantly modulate its SAR in several ways. ontosight.ai

Fluorine is highly electronegative and can alter the local electronic environment of the fluorene ring. This can influence the molecule's acidity/basicity (pKa) and its ability to participate in electrostatic or polar interactions with a biological target. ontosight.ai Furthermore, the substitution of a hydrogen atom with fluorine can block sites of metabolic attack by cytochrome P450 enzymes, thereby increasing the metabolic stability and half-life of the compound.

The presence of fluorine can also enhance binding affinity. The fluorine atom can form unique, strong, non-covalent interactions with protein residues, such as hydrogen bonds with backbone amides or favorable orthogonal multipolar interactions with carbonyl groups. ontosight.ai These interactions can provide an additional energetic contribution to ligand binding that would otherwise be absent. Finally, fluorine substitution often increases the lipophilicity of a molecule, which can affect its absorption, distribution, and ability to cross cellular membranes. ontosight.ai

Electronic and Steric Effects of Fluorine Substitution

The substitution of a hydrogen atom with fluorine, the most electronegative element, instigates profound changes in the electronic and steric properties of the parent molecule, which can, in turn, alter its biological activity.

Electronic Effects:

The high electronegativity of the fluorine atom in "Acetamide, N-(3-fluorofluoren-2-YL)-" exerts a strong inductive electron-withdrawing effect (-I effect) on the fluorene ring. This effect can modulate the acidity of nearby protons and the basicity of electron-rich centers within the molecule. The carbon-fluorine bond is highly polarized, creating a localized dipole moment that can influence non-covalent interactions with biological targets, such as dipole-dipole interactions and hydrogen bonding. In some instances, the fluorine atom can act as a weak hydrogen bond acceptor.

Furthermore, fluorine possesses lone pairs of electrons that can participate in resonance (+M or mesomeric effect), donating electron density back to the aromatic system. u-tokyo.ac.jp The interplay between the inductive and mesomeric effects of fluorine can fine-tune the electron density distribution across the fluorene scaffold, which may be critical for receptor binding or enzymatic interactions. u-tokyo.ac.jp

Steric Effects:

Sterically, the fluorine atom is relatively small, with a van der Waals radius of 1.47 Å, which is only slightly larger than that of a hydrogen atom (1.20 Å). u-tokyo.ac.jp This minimal steric perturbation means that replacing a hydrogen with a fluorine atom is unlikely to cause significant steric hindrance at the binding site of a receptor or enzyme. This subtle increase in size, however, can be sufficient to induce conformational changes that may favor a more biologically active conformation.

A comparative table of the properties of hydrogen and fluorine is provided below to illustrate these differences.

PropertyHydrogen (H)Fluorine (F)
van der Waals Radius (Å)1.201.47
Electronegativity (Pauling Scale)2.203.98
Bond Energy with Carbon (C-X) (kcal/mol)~99~116

Fluorine as a Bioisostere in Rational Design

In rational drug design, fluorine is often employed as a bioisostere for a hydrogen atom or a hydroxyl group. nih.govselvita.comresearchgate.net Bioisosterism refers to the substitution of an atom or a group of atoms in a molecule with another that has similar physical or chemical properties, leading to a compound that retains the desired biological activity. nih.gov

The replacement of hydrogen with fluorine in the design of analogs of "Acetamide, N-(fluoren-2-YL)-" can be a strategic move to enhance its pharmacological properties. nih.govresearchgate.net One of the most significant advantages of this substitution is the potential to block metabolic pathways. The carbon-fluorine bond is exceptionally strong and stable, making it resistant to oxidative metabolism by cytochrome P450 enzymes. By strategically placing a fluorine atom at a metabolically vulnerable position, the metabolic stability of the compound can be increased, leading to a longer half-life and improved bioavailability.

Furthermore, the altered electronic properties due to fluorine substitution can enhance the binding affinity of the molecule to its target protein. nih.gov The introduction of a polarized C-F bond can lead to new, favorable interactions within the binding pocket. The modulation of lipophilicity is another crucial aspect; the introduction of a single fluorine atom or a trifluoromethyl group can significantly increase the lipophilicity of a molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) profile.

The use of fluorine as a bioisostere is a sophisticated strategy in medicinal chemistry that can lead to the development of drugs with improved efficacy and pharmacokinetic properties. nih.govselvita.comresearchgate.net

Despite a comprehensive search for "Acetamide, N-(3-fluorofluoren-2-YL)-," no specific scientific literature or data could be retrieved that details the molecular interactions, binding mechanisms, or computational modeling of this particular chemical compound.

The search did not yield any studies performing in silico analyses, such as molecular docking or binding free energy calculations, specifically on Acetamide, N-(3-fluorofluoren-2-YL)-. Consequently, there is no information available regarding its ligand-receptor interactions, including methodologies like Induced Fit Docking or calculations such as MM/GBSA and MM/PBSA.

Furthermore, no records of molecular dynamics (MD) simulations involving protein-ligand complexes of Acetamide, N-(3-fluorofluoren-2-YL)- were found. This absence of data means that there is no available research on its conformational sampling or the identification of interaction hotspots through dynamic simulation.

Finally, the biochemical targets of Acetamide, N-(3-fluorofluoren-2-YL)- remain uncharacterized in the available scientific literature, and as a result, no information on its specific biochemical interactions can be provided.

Therefore, the requested article focusing on the molecular interactions, binding mechanisms, and computational modeling of "Acetamide, N-(3-fluorofluoren-2-YL)-" cannot be generated due to the lack of available research and data on this specific compound.

Molecular Interactions, Binding Mechanisms, and Computational Modeling

Identification and Characterization of Biochemical Target Interactions

Exploration of Enzyme Inhibition Mechanisms (e.g., Monoamine Oxidase, Cholinesterases)

There is no available scientific literature or research data on the inhibition of monoamine oxidase (MAO-A or MAO-B) or cholinesterases (acetylcholinesterase or butyrylcholinesterase) by Acetamide (B32628), N-(3-fluorofluoren-2-YL)-. Consequently, no data on its inhibitory concentration (IC50), inhibition constant (Ki), or the nature of its potential inhibitory action (e.g., competitive, non-competitive) can be provided.

Ligand Binding to Other Biological Macromolecules

Scientific investigations into the binding of Acetamide, N-(3-fluorofluoren-2-YL)- to other biological macromolecules have not been reported in the available literature. Therefore, information regarding its binding affinity, thermodynamics, or specific molecular interactions with proteins or nucleic acids is currently unknown.

Mechanistic Enzymology and Biochemical Pathway Analysis

Kinetic Characterization of Enzyme-Inhibitor Interactions

Kinetic studies are fundamental to quantifying the potency and mechanism of action of an inhibitor like Acetamide (B32628), N-(3-fluorofluoren-2-YL)- against its enzyme targets.

While specific inhibition constants (K_i_) or IC_50_ values for Acetamide, N-(3-fluorofluoren-2-YL)- are not extensively documented in publicly available literature, research on structurally related compounds provides a framework for its potential activity. For instance, studies on other acetamide-containing scaffolds have demonstrated significant enzyme inhibition. A series of acetamide-sulfonamide conjugates, for example, showed inhibitory activity against urease, with the most potent compounds having IC_50_ values in the micromolar range. mdpi.com One such compound, which links ibuprofen (B1674241) to a thiazole-substituted sulfonamide via an acetamide group, exhibited an IC_50_ of 9.95 µM. mdpi.com

This type of quantitative analysis is crucial for structure-activity relationship (SAR) studies, which seek to optimize the inhibitory potency of a chemical series. The data below is representative of the kinetic parameters determined in such studies.

Representative Kinetic Data for Acetamide-Containing Enzyme Inhibitors

Enzyme Target Inhibitor Class Parameter Value (µM)
Jack Bean Urease Acetamide-Sulfonamide Conjugate IC_50_ 9.95 ± 0.14

This interactive table presents data for structurally related acetamide compounds to illustrate typical kinetic findings. mdpi.com

The mode of inhibition describes the mechanism by which a compound reduces enzyme activity. For related acetamide-sulfonamide compounds, kinetic analyses have revealed a mixed-type of inhibition. mdpi.com This mode suggests the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both the enzyme's affinity for the substrate (K_m_) and its maximum catalytic rate (V_max_). mdpi.com There is currently no scientific literature to suggest that Acetamide, N-(3-fluorofluoren-2-YL)- functions as an enzyme activator.

Structural Biology of Enzyme-Ligand Complexes

Visualizing the three-dimensional structure of an inhibitor bound to its enzyme target is invaluable for understanding the molecular basis of its activity and for guiding rational drug design.

Co-crystallography, a technique where an enzyme is crystallized with a bound ligand, allows for the detailed mapping of the active site. While no crystal structure of Acetamide, N-(3-fluorofluoren-2-YL)- in complex with an enzyme has been reported, studies on other fluorenyl-based compounds have provided significant insights. For example, X-ray crystallography of fluorenyl-based inhibitors bound to the protein transthyretin (TTR) revealed that the fluorenyl motif is well-suited to occupy hydrophobic binding pockets within the protein. nih.govtandfonline.com In these complexes, the rigid, planar fluorenyl ring system engages in hydrophobic interactions, while other parts of the molecule form specific hydrogen bonds with amino acid residues like serines and threonines. tandfonline.com It can be hypothesized that the fluorenyl core of Acetamide, N-(3-fluorofluoren-2-YL)- would similarly anchor within a hydrophobic cavity of a target enzyme, while the acetamide and fluorine substituents would be available to form specific polar contacts.

Cryo-electron microscopy (Cryo-EM) is a powerful technique for determining the structure of large and complex biomolecules that are often difficult to crystallize. To date, there are no published studies that have utilized Cryo-EM to elucidate the structure of an enzyme in complex with Acetamide, N-(3-fluorofluoren-2-YL)-.

Investigation of Compound Metabolism and Biotransformation Pathways

Understanding the metabolic fate of a compound is crucial for evaluating its bioavailability and toxicological profile. The biotransformation of Acetamide, N-(3-fluorofluoren-2-YL)- can be inferred from the well-characterized pathways of its parent analog, 2-acetylaminofluorene (B57845) (2-AAF). nih.gov

The metabolism of 2-AAF is a multi-step process initiated primarily by cytochrome P450 (CYP) enzymes. nih.gov The key activation step is N-hydroxylation to form N-hydroxy-2-acetylaminofluorene. nih.gov This metabolite can then undergo further enzymatic reactions, such as deacetylation or esterification by sulfotransferases or acetyltransferases. psu.edu These subsequent steps can generate highly reactive electrophilic species that are capable of forming covalent adducts with cellular macromolecules like DNA. psu.edu

Given its structural similarity, Acetamide, N-(3-fluorofluoren-2-YL)- is predicted to undergo a similar metabolic pathway. The fluorine atom at the 3-position may influence the rate and regioselectivity of these biotransformations by altering the electronic properties of the fluorenyl ring system.

The following table outlines the probable metabolic transformations for Acetamide, N-(3-fluorofluoren-2-YL)-.

Potential Biotransformation Pathways

Reaction Type Key Enzyme Family Potential Metabolite
N-hydroxylation Cytochrome P450 N-hydroxy-N-(3-fluorofluoren-2-yl)acetamide
Deacetylation Deacylase 2-amino-3-fluorofluorene
Ring Hydroxylation Cytochrome P450 Hydroxylated derivatives on the fluorene (B118485) ring
Sulfation (of N-hydroxy metabolite) Sulfotransferase N-sulfonyloxy-N-(3-fluorofluoren-2-yl)acetamide

Enzymatic Conversion and Metabolite Identification

There is currently no published research detailing the specific enzymes involved in the metabolism of Acetamide, N-(3-fluorofluoren-2-YL)-. Studies to identify the cytochrome P450 isozymes or other phase I and phase II enzymes responsible for its conversion have not been reported. Consequently, the metabolic pathway remains uncharacterized, and no metabolites have been identified or quantified.

Formation of Electrophilic or Reactive Intermediates

The metabolic activation of aromatic acetamides often proceeds through N-hydroxylation to form reactive intermediates capable of covalent bonding with cellular macromolecules. However, no studies have been conducted to determine whether Acetamide, N-(3-fluorofluoren-2-YL)- undergoes such activation or to identify any potential electrophilic or reactive intermediates that may be formed.

DNA Adduct Formation: Mechanistic Studies

Chemical Mechanisms of Adduct Formation

Given the absence of identified reactive intermediates, the chemical mechanisms by which Acetamide, N-(3-fluorofluoren-2-YL)- or its metabolites might form covalent adducts with DNA are entirely speculative. There is no experimental evidence to describe the specific nucleophilic sites on DNA bases that might be targeted or the nature of the resulting covalent bonds.

Methodologies for Detecting and Characterizing DNA Adducts

No methodologies have been developed or applied for the specific detection and characterization of DNA adducts derived from Acetamide, N-(3-fluorofluoren-2-YL)-. Techniques such as ³²P-postlabelling, mass spectrometry, or immunoassays have not been utilized in this context, as no reference standards or characteristic adducts have been synthesized or identified.

Future Directions and Advanced Research Perspectives

Rational Design of Next-Generation Fluorofluorene Acetamide (B32628) Analogs

The rational design of new chemical entities based on the N-(3-fluorofluoren-2-YL)-acetamide core is a key strategy for unlocking its therapeutic potential. This involves systematic modifications to enhance potency, selectivity, and pharmacokinetic properties.

Scaffold Modification and Lead Optimization Strategies

Lead optimization for this compound class will focus on strategic modifications of the fluorene (B118485) scaffold. The fluorene structure can be chemically modified at several positions, notably positions 2, 7, and 9, allowing for the creation of derivatives with tailored physicochemical properties. mdpi.com Key strategies include:

Bioisosteric Replacement: This approach involves substituting atoms or functional groups with others that have similar physical or chemical properties to enhance the molecule's biological activity or metabolic stability. researchgate.net For instance, the acetamide group could be replaced with other bioisosteres to explore different interactions with biological targets.

Structure-Activity Relationship (SAR) Studies: Systematic modifications, such as altering substituents on the fluorene ring or the acetamide nitrogen, will be crucial. For example, introducing electron-withdrawing or electron-donating groups at various positions can modulate the electronic properties and biological activity of the entire molecule. nih.gov

Scaffold Hopping: This advanced technique aims to replace the central fluorene core with a novel scaffold while preserving the key binding interactions. researchgate.netarxiv.org This can lead to the discovery of compounds with entirely new intellectual property space and potentially improved drug-like properties.

A hypothetical lead optimization plan could explore modifications at key positions of the N-(3-fluorofluoren-2-YL)-acetamide scaffold, as illustrated in the table below.

Modification Site Proposed Modification Rationale
Position 7 Introduction of chloro, bromo, or trifluoromethyl groupsEnhance lipophilicity and potential for halogen bonding interactions.
Position 9 Addition of small alkyl or cycloalkyl groupsModulate the planarity and steric profile of the scaffold. mdpi.com
Acetamide Group Replacement with sulfonamide or reverse amideExplore different hydrogen bonding patterns and metabolic stability. researchgate.net
Fluorine Position Shifting the fluorine to other positions on the fluorene ringInvestigate the impact of fluorine's position on target binding and selectivity.

This table presents hypothetical strategies for lead optimization based on established medicinal chemistry principles.

Targeted Library Synthesis for Enhanced Activity

To efficiently explore the chemical space around the N-(3-fluorofluoren-2-YL)-acetamide core, the synthesis of targeted compound libraries is essential. By creating a diverse set of analogs, researchers can rapidly identify compounds with improved activity. nih.gov Techniques such as parallel synthesis and diversity-oriented synthesis will be employed to generate a focused library of derivatives for biological screening. This approach allows for a systematic exploration of the structure-activity relationships, accelerating the discovery of potent and selective drug candidates.

Integration of Artificial Intelligence and Machine Learning in Compound Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the identification and optimization of novel drug candidates. nih.govmit.edu These computational tools can analyze vast datasets to predict the properties of new molecules, saving significant time and resources. syngeneintl.com

Predictive Modeling for Novel Fluorinated Acetamides

Predictive modeling, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, will be instrumental in designing new fluorofluorene acetamide analogs. researchgate.netscilit.com QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. tandfonline.comresearchgate.net By training these models on existing data for fluorene derivatives and other acetamides, researchers can predict the activity of novel, yet-to-be-synthesized compounds. researchgate.netnih.gov This allows for the in silico screening of large virtual libraries, prioritizing the synthesis of only the most promising candidates. ewadirect.com

Modeling Technique Application Expected Outcome
2D-QSAR Correlates physicochemical properties with biological activity. tandfonline.comRapid screening of virtual libraries to identify promising scaffolds.
3D-QSAR (CoMFA/CoMSIA) Analyzes the 3D structural features required for activity. tandfonline.comresearchgate.netProvides insights into the optimal shape, steric, and electronic properties for target binding.
Generative AI Models Designs entirely new molecules with desired properties. mit.edunih.govProposes novel fluorofluorene acetamide structures that are synthetically accessible and predicted to be active.

This table outlines the application of various predictive modeling techniques in the discovery of novel fluorinated acetamides.

High-Throughput Screening Data Analysis and Interpretation

High-Throughput Screening (HTS) allows for the rapid testing of thousands of compounds against a biological target. syngeneintl.comewadirect.com HTS generates massive datasets that can be efficiently analyzed using AI and ML algorithms. These tools can identify subtle patterns and correlations in the data, helping to pinpoint promising lead compounds and understand their mechanism of action. syngeneintl.com Fluorescence-based assays are often used in HTS due to their high sensitivity and adaptability. nih.govnih.gov The integration of AI with HTS data analysis will be crucial for prioritizing hits from targeted libraries of N-(3-fluorofluoren-2-YL)-acetamide analogs for further development.

Exploration of New Biological Targets and Therapeutic Modalities

The unique chemical structure of N-(3-fluorofluoren-2-YL)-acetamide suggests it may interact with a variety of biological targets. Fluorene derivatives have been investigated for a range of therapeutic applications, including as anticancer, antimicrobial, and anti-inflammatory agents. entrepreneur-cn.comnih.govarabjchem.org

Future research should focus on screening this compound and its optimized analogs against a diverse panel of biological targets to uncover new therapeutic opportunities. Potential areas of interest include:

Kinase Inhibition: Many small molecule drugs target protein kinases, which are crucial regulators of cell signaling. The planar aromatic structure of the fluorene core could potentially fit into the ATP-binding pocket of various kinases.

Nuclear Receptor Modulation: The lipophilic nature of the fluorene scaffold makes it a candidate for interacting with nuclear receptors, which are involved in regulating gene expression.

Enzyme Inhibition: Derivatives of fluorene have been explored as inhibitors of enzymes like dihydrofolate reductase (DHFR). arabjchem.org

DNA Intercalation: The parent compound, 2-acetylaminofluorene (B57845), is known to form adducts with DNA. wikipedia.org While this property is associated with toxicity, carefully designed analogs might exhibit selective DNA-interacting properties for anticancer applications.

Polypharmacology and Multi-Target Ligand Design

Polypharmacology, the design of single chemical entities that can modulate multiple biological targets, is an increasingly important paradigm in drug discovery, particularly for complex multifactorial diseases like cancer, neurodegenerative disorders, and infectious diseases. The fluorene scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it can serve as a versatile template for the development of ligands for a variety of biological targets. researchgate.net

The design of multi-target-directed ligands (MTDLs) based on the Acetamide, N-(3-fluorofluoren-2-YL)- scaffold could be a promising strategy. For instance, various fluorene derivatives have been synthesized and evaluated for their activity against a range of targets, including enzymes, receptors, and DNA. nih.govresearchgate.netnih.gov The strategic placement of the acetamide and fluorine groups on the fluorene ring of Acetamide, N-(3-fluorofluoren-2-YL)- could enable simultaneous interactions with different binding sites on one or more related proteins.

Future research could focus on screening Acetamide, N-(3-fluorofluoren-2-YL)- and its analogs against panels of kinases, G-protein coupled receptors (GPCRs), or ion channels, which are common targets for multi-target agents. Molecular modeling and computational studies could further guide the rational design of derivatives with optimized polypharmacological profiles. The table below outlines a hypothetical multi-target screening cascade for novel fluorene-based compounds.

Target ClassSpecific ExamplesRationale for ScreeningDesired Outcome
KinasesEGFR, VEGFR, CDK2Known involvement in cancer cell proliferation and angiogenesis.Identification of dual or triple inhibitors.
Nuclear ReceptorsEstrogen Receptor (ER), Androgen Receptor (AR)Relevance in hormone-dependent cancers.Development of selective receptor modulators (SRMs).
EnzymesDihydrofolate Reductase (DHFR), Topoisomerase IIEstablished targets for antimicrobial and anticancer therapies. nih.govDiscovery of novel enzyme inhibitors with improved properties.

Chemical Biology Probes for Pathway Elucidation

The inherent fluorescence of the fluorene nucleus provides a strong foundation for the development of chemical biology probes. nih.govresearchgate.net These probes are invaluable tools for visualizing and understanding complex biological processes at the molecular level. plos.org Acetamide, N-(3-fluorofluoren-2-YL)-, with its potential for tailored photophysical properties, could be engineered into a fluorescent probe for various bio-imaging applications, including two-photon fluorescence microscopy (2PFM). nih.govnih.govspiedigitallibrary.org

The development of such probes would involve modifying the core structure of Acetamide, N-(3-fluorofluoren-2-YL)- to include reactive handles for bioconjugation to proteins or other biomolecules. nih.govacs.org For example, the acetamide group could be replaced with a more reactive functional group like an isothiocyanate or a succinimidyl ester for labeling primary amines on proteins. nih.govacs.org The fluorine atom can also be exploited to fine-tune the probe's spectral properties and for 19F NMR-based studies.

A key application for such probes would be in the elucidation of cellular pathways. By attaching the fluorescent fluorene derivative to a specific protein or biomolecule, researchers can track its localization, interactions, and dynamics within living cells, providing insights into its function and the pathways it participates in. plos.org The high quantum yield and photostability often associated with fluorene-based fluorophores are particularly advantageous for long-term imaging experiments. nih.govresearchgate.net

The following table summarizes the potential characteristics and applications of a chemical biology probe derived from Acetamide, N-(3-fluorofluoren-2-YL)-.

Probe CharacteristicPotential Advantage of the Fluorene ScaffoldApplication in Pathway Elucidation
High Fluorescence Quantum YieldBright signal for sensitive detection. nih.govVisualization of low-abundance proteins.
Large Two-Photon Absorption Cross-SectionDeep tissue imaging with reduced phototoxicity. nih.govresearchgate.netStudying cellular processes in living organisms.
PhotostabilityResistance to photobleaching during prolonged imaging. nih.govTracking protein dynamics over extended periods.
Tunable Emission WavelengthsFacilitates multicolor imaging experiments. researchgate.netSimultaneous visualization of multiple cellular components.

Comparative Analysis with Diverse Fluorene-Based Chemical Space

The chemical space of fluorene-based compounds is vast and diverse, with derivatives exhibiting a wide range of biological and photophysical properties. researchgate.netmdpi.com A comparative analysis of Acetamide, N-(3-fluorofluoren-2-YL)- with other structurally related fluorene derivatives can provide valuable insights into its potential structure-activity relationships (SAR) and guide future optimization efforts.

The position and nature of substituents on the fluorene ring are critical determinants of a compound's properties. For instance, the introduction of electron-donating or electron-withdrawing groups can significantly alter the electronic properties of the fluorene system, thereby influencing its fluorescence and biological activity. ucf.eduucf.edu The substitution at the C9 position of the fluorene ring is also known to be crucial for modulating its properties. mdpi.com

A comparative analysis could involve synthesizing a library of analogs of Acetamide, N-(3-fluorofluoren-2-YL)- with variations in:

The position of the fluorine atom: Moving the fluorine to other positions on the fluorene ring could impact binding affinity and selectivity for biological targets. The effect of fluorine substitution is known to have a significant impact on the biological activity of molecules. nih.gov

The nature of the acyl group: Replacing the acetyl group with other acyl moieties could alter the compound's solubility, metabolic stability, and interactions with target proteins.

Substitution at other positions: Introducing additional functional groups on the fluorene scaffold could lead to new interactions with biological targets and enhance desired properties.

The table below presents a hypothetical comparative analysis of Acetamide, N-(3-fluorofluoren-2-YL)- with other representative fluorene derivatives, highlighting the influence of structural modifications on their potential applications.

CompoundKey Structural FeaturePotential Primary ApplicationRationale Based on Comparative SAR
Acetamide, N-(3-fluorofluoren-2-YL)-Fluorine at C3, Acetamide at C2Multi-target kinase inhibitorFluorine may enhance binding affinity; acetamide provides a hydrogen bonding motif.
2,7-Dichloro-9H-fluorene derivativeDichlorination at C2 and C7Anticancer and antimicrobial agent researchgate.netHalogenation pattern is known to confer cytotoxic activity.
Fluorene-based fluorescent probe with isothiocyanateReactive group for bioconjugation nih.govacs.orgChemical biology tool for protein labelingThe isothiocyanate enables covalent attachment to biomolecules.
9,9-Disubstituted fluoreneSubstitution at the C9 position mdpi.comMaterial for organic electronicsSubstitution at C9 can improve solubility and prevent aggregation, which is beneficial for material properties.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Acetamide, N-(3-fluorofluoren-2-YL)-, and how can reaction conditions be systematically optimized?

  • Methodology : Begin with fluorene derivatives as precursors. Introduce fluorine via electrophilic substitution using fluorinating agents (e.g., Selectfluor) under controlled temperatures (0–25°C). Acetamide formation typically employs nucleophilic acyl substitution, where a fluorenylamine reacts with acetyl chloride or anhydride in dichloromethane. Optimize yield and purity by adjusting reaction time (12–24 hrs) and solvent polarity. Monitor progress via TLC or HPLC .
  • Key Parameters : Temperature (prevents side reactions like over-fluorination), stoichiometry (excess acetylating agent ensures complete conversion), and inert atmosphere (prevents oxidation of intermediates).

Q. How can structural ambiguities in Acetamide, N-(3-fluorofluoren-2-YL)- be resolved using spectroscopic and crystallographic techniques?

  • Methodology :

  • NMR : Use 19F^{19}\text{F}-NMR to confirm fluorine substitution patterns and 1H^{1}\text{H}-NMR to verify acetamide proton environments.
  • X-ray Crystallography : Employ SHELXL for structure refinement. Collect high-resolution data (≤ 0.8 Å) to resolve electron density ambiguities at the fluorenyl-fluorine junction. Validate hydrogen bonding and steric effects using Olex2 or Mercury .
    • Data Interpretation : Cross-reference spectroscopic data with computational predictions (e.g., DFT) to resolve conflicting assignments, such as overlapping signals in aromatic regions .

Q. What preliminary biological assays are suitable for evaluating Acetamide, N-(3-fluorofluoren-2-YL)-’s bioactivity?

  • Methodology :

  • Enzyme Inhibition : Screen against kinases or hydrolases using fluorescence-based assays (e.g., ADP-Glo™).
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} determination.
    • Controls : Include structurally related analogs (e.g., non-fluorinated acetamides) to isolate fluorine’s role in bioactivity .

Advanced Research Questions

Q. How does the fluorine substituent in Acetamide, N-(3-fluorofluoren-2-YL)- influence its electronic and steric interactions in catalytic systems?

  • Methodology :

  • Computational Studies : Perform DFT calculations (B3LYP/6-311++G**) to map electrostatic potential surfaces and frontier molecular orbitals. Compare with non-fluorinated analogs.
  • Kinetic Analysis : Study fluorinated vs. non-fluorinated derivatives in palladium-catalyzed cross-coupling reactions. Measure rate constants (kobsk_{\text{obs}}) and activation barriers.
    • Key Findings : Fluorine’s electron-withdrawing effect enhances electrophilicity at the acetamide carbonyl, accelerating nucleophilic attacks .

Q. What strategies resolve contradictions between spectroscopic data and crystallographic models for Acetamide, N-(3-fluorofluoren-2-YL)-?

  • Methodology :

  • Multi-Technique Validation : Combine 13C^{13}\text{C}-CP/MAS NMR (for solid-state conformation) with single-crystal XRD.
  • Twinned Crystals : Use SHELXL’s TWIN/BASF commands to refine twinned datasets. Validate with Rint_{\text{int}} < 5% and CC > 90% .
    • Case Study : If NMR suggests planar fluorenyl geometry but XRD shows puckering, re-examine sample purity or solvent effects in crystallization .

Q. How can the metabolic stability of Acetamide, N-(3-fluorofluoren-2-YL)- be assessed for drug development?

  • Methodology :

  • In Vitro Assays : Use liver microsomes (human/rat) with LC-MS to track parent compound depletion. Calculate t1/2t_{1/2} and intrinsic clearance.
  • Metabolite ID : Employ HR-MS/MS to identify hydroxylated or defluorinated metabolites.
    • Comparative Analysis : Benchmark against fluorenyl-based drugs (e.g., flutamide) to predict in vivo behavior .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.